5-Methoxy-1-phenyl-1H-pyrazole-3-carboxamide
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Overview
Description
5-Methoxy-1-phenyl-1H-pyrazole-3-carboxamide is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-1-phenyl-1H-pyrazole-3-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-phenylhydrazine with ethyl acetoacetate, followed by methoxylation and subsequent amidation . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-1-phenyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Reduced forms of the compound with hydrogenated functional groups.
Substitution: Derivatives with substituted functional groups.
Scientific Research Applications
5-Methoxy-1-phenyl-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Methoxy-1-phenyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity . The compound may also interact with cellular receptors and signaling pathways, modulating various biological processes .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3-methyl-5-pyrazolone: Another pyrazole derivative with similar structural features.
5-Methoxy-1,3-dimethylpyrazole: Shares the methoxy group and pyrazole ring structure.
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: A structurally related compound with different substituents.
Uniqueness
5-Methoxy-1-phenyl-1H-pyrazole-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
55228-18-7 |
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Molecular Formula |
C11H11N3O2 |
Molecular Weight |
217.22 g/mol |
IUPAC Name |
5-methoxy-1-phenylpyrazole-3-carboxamide |
InChI |
InChI=1S/C11H11N3O2/c1-16-10-7-9(11(12)15)13-14(10)8-5-3-2-4-6-8/h2-7H,1H3,(H2,12,15) |
InChI Key |
OZNHVZXXQWVIER-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NN1C2=CC=CC=C2)C(=O)N |
Origin of Product |
United States |
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